molecular formula C40H54N6O5S2 B12755952 2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- CAS No. 165315-28-6

2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-

Cat. No.: B12755952
CAS No.: 165315-28-6
M. Wt: 763.0 g/mol
InChI Key: MDMHJYURPHTYGO-SNZVYYTPSA-N
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Description

2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of catalysts. Common synthetic routes may include:

    Formation of the tetraazapentadecanoic acid backbone: This step involves the sequential addition of nitrogen-containing groups to a hydrocarbon chain.

    Introduction of the hydroxy and methyl groups: These groups are often added through substitution reactions using appropriate reagents.

    Attachment of the thiazolyl and phenylmethyl groups: This step may involve the use of thiazole and benzyl derivatives under specific conditions to ensure selective attachment.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include:

    Optimization of reaction conditions: To maximize yield and minimize by-products.

    Purification techniques: Such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The thiazolyl and phenylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield alcohols.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes.

    Receptors: The compound may bind to specific receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,7,10,12-Tetraazapentadecanoic acid derivatives: Compounds with similar backbones but different functional groups.

    Thiazolyl-containing compounds: Compounds with thiazole rings that exhibit similar chemical properties.

    Phenylmethyl esters: Compounds with phenylmethyl ester groups that have similar reactivity.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure

Properties

CAS No.

165315-28-6

Molecular Formula

C40H54N6O5S2

Molecular Weight

763.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[2-methylpropyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C40H54N6O5S2/c1-26(2)21-46(22-32-24-52-38(43-32)28(5)6)39(49)45-36(27(3)4)37(48)42-31(17-29-13-9-7-10-14-29)19-35(47)34(18-30-15-11-8-12-16-30)44-40(50)51-23-33-20-41-25-53-33/h7-16,20,24-28,31,34-36,47H,17-19,21-23H2,1-6H3,(H,42,48)(H,44,50)(H,45,49)/t31-,34-,35-,36-/m0/s1

InChI Key

MDMHJYURPHTYGO-SNZVYYTPSA-N

Isomeric SMILES

CC(C)CN(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)CN(CC1=CSC(=N1)C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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